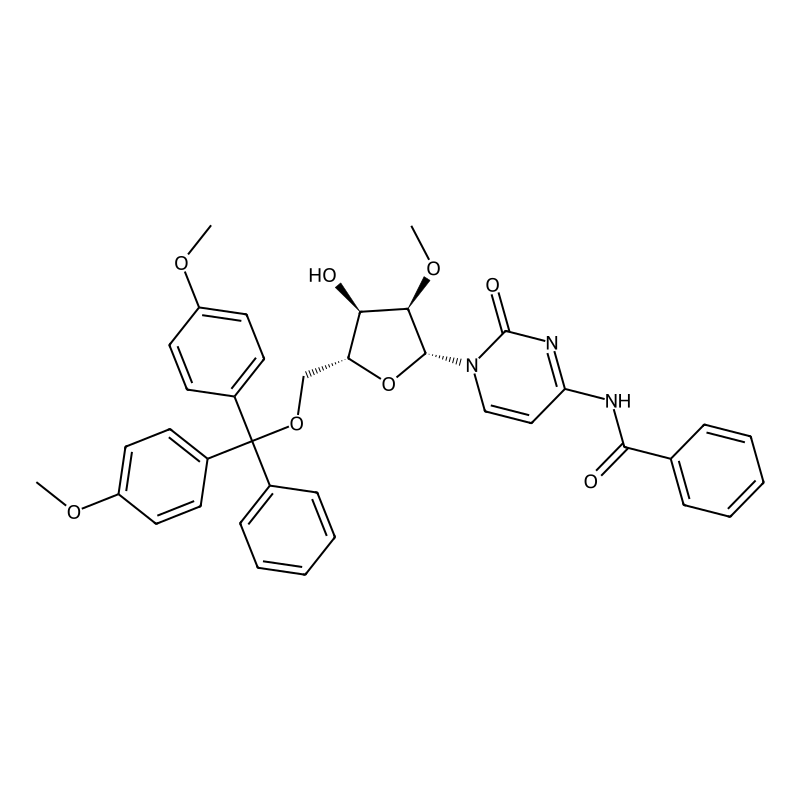

DMT-2'-OMe-Bz-C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as a DNA Methyltransferase Inhibitor

One of the promising areas of research for DMT-2'-OMe-Bz-C is its potential to inhibit DNA methyltransferases (DNMTs). DNMTs are enzymes responsible for adding methyl groups to DNA, a process known as DNA methylation. This process plays a crucial role in various biological functions, including gene regulation and development .

Studies have shown that certain cytidine analogs can inhibit DNMTs, thereby altering DNA methylation patterns. This ability has generated interest in their potential applications, including:

- Cancer research: Abnormal DNA methylation patterns are frequently observed in cancer cells. DNMT inhibitors are being explored as potential cancer therapies by targeting these abnormal patterns and potentially restoring normal cellular functions .

- Other diseases: Altered DNA methylation has also been implicated in various other diseases, such as neurological disorders and autoimmune diseases. Research is ongoing to investigate the potential of DNMT inhibitors in these areas as well .

DMT-2'-O-Methyl-Benzoyl-Cytidine, commonly referred to as DMT-2'-OMe-Bz-C, is a modified nucleoside analog characterized by the presence of a dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification, and a benzoyl (Bz) group attached to the cytidine base. This compound is primarily utilized in the synthesis of oligonucleotides due to its enhanced stability and resistance to enzymatic degradation. The structural formula of DMT-2'-OMe-Bz-C can be represented as C₃₈H₃₇N₃O₈, with a CAS number of 110764-74-4 .

The 2'-O-methyl modification increases the compound's resistance to nucleases, making it particularly valuable for applications in therapeutic oligonucleotides and RNA mimic studies. The benzoyl protection facilitates efficient coupling during synthesis, ensuring high purity and yield .

The exact mechanism of action of DMT-2'-OMe-Bz-C is not fully understood, but its potential lies in its ability to inhibit DNA methyltransferases. Cytidine analogs can compete with natural cytidine for binding sites on these enzymes, potentially leading to altered gene expression patterns []. Further research is needed to elucidate the specific mechanism of DMT-2'-OMe-Bz-C.

- Phosphorylation: The DMT group can be removed under acidic conditions, allowing the nucleoside to be phosphorylated for incorporation into oligonucleotides.

- Coupling Reactions: The benzoyl group aids in the coupling with other nucleotides during oligonucleotide synthesis.

- Inhibition of DNA Methyltransferases: As a cytidine analog, DMT-2'-OMe-Bz-C can inhibit DNA methyltransferases, which are enzymes that add methyl groups to DNA, thereby affecting gene expression .

DMT-2'-OMe-Bz-C exhibits significant biological activity due to its structural modifications:

- Inhibition of DNA Methyltransferases: This compound has shown potential in altering DNA methylation patterns, which is crucial for gene regulation and has implications in cancer research.

- Stability in Biological Systems: The 2'-O-methyl modification enhances stability against nucleases, making it suitable for therapeutic applications where prolonged activity is desired .

The synthesis of DMT-2'-OMe-Bz-C typically involves several steps:

- Formation of the Nucleoside Backbone: Starting from cytidine, the 2'-O-methyl group is introduced using appropriate methylating agents.

- Benzoylation: The introduction of the benzoyl group is achieved through acylation reactions.

- Dimethoxytritylation: Finally, the dimethoxytrityl group is added to protect the hydroxyl group at the 5' position during oligonucleotide synthesis.

Detailed protocols for these reactions can vary and are often proprietary to specific manufacturers .

DMT-2'-OMe-Bz-C has various applications in molecular biology and biotechnology:

- Oligonucleotide Synthesis: It is widely used in the production of stable and modified oligonucleotides for research and therapeutic purposes.

- Antisense Therapeutics: The compound plays a role in developing RNA-based therapies aimed at gene silencing.

- RNA Mimics: Its structure allows it to function as an RNA mimic, enhancing stability for diagnostic probes and assays .

- Gene Regulation Studies: Due to its ability to inhibit DNA methyltransferases, it is useful in studies related to gene expression and epigenetics.

Research indicates that DMT-2'-OMe-Bz-C interacts with various biological targets:

- DNA Methyltransferases: Studies have shown that this compound competes with natural cytidine for binding sites on DNA methyltransferases, potentially leading to altered gene expression patterns.

- Hybridization Properties: Enhanced binding affinity due to structural modifications allows for stronger hybridization with complementary RNA or DNA sequences.

Further studies are needed to elucidate the full spectrum of interactions and mechanisms involved .

DMT-2'-OMe-Bz-C shares similarities with several other nucleoside analogs but possesses unique features that enhance its utility:

| Compound Name | Key Modifications | Unique Features |

|---|---|---|

| DMT-2'-O-Methyl-Adenosine | 2'-O-Methyl modification | Primarily used in RNA synthesis |

| DMT-5-Methyl-Cytidine | 5-Methyl modification | Involved in epigenetic studies |

| DMT-2'-Fluoro-Cytidine | 2'-Fluoro modification | Increased resistance to degradation |

| DMT-N6-Methyl-Adenosine | N6-Methyl modification | Used in studying adenine-specific interactions |

DMT-2'-OMe-Bz-C's combination of a dimethoxytrityl group, 2'-O-methyl modification, and benzoyl protection sets it apart from these compounds by providing superior stability and binding properties for oligonucleotide applications .

DMT-2'-OMe-Bz-C (CAS No. 110764-74-4) is a chemically modified cytidine derivative characterized by three key structural features:

- 5'-O-Dimethoxytrityl (DMT) group: A protective moiety preventing unwanted reactions during oligonucleotide synthesis.

- 2'-O-Methyl (2'-OMe) modification: Enhances nuclease resistance and thermal stability of oligonucleotides.

- N4-Benzoyl (Bz) protection: Stabilizes the cytosine base during chemical synthesis.

Classified as a cytidine analog, it belongs to a family of compounds designed to mimic natural nucleosides while introducing functional enhancements for research and therapeutic applications.

Historical Development in Nucleoside Chemistry

The development of DMT-2'-OMe-Bz-C is rooted in key advancements:

- 1980s: Introduction of phosphoramidite chemistry by Caruthers and Letsinger enabled automated oligonucleotide synthesis.

- 1990s: Adoption of 2'-O-alkyl modifications to improve oligonucleotide stability, with 2'-O-methyl becoming a gold standard.

- 2000s: Optimization of protecting groups (DMT, benzoyl) for high-yield industrial-scale production.

Significance in Oligonucleotide Research

This compound addresses critical challenges in nucleic acid therapeutics:

| Feature | Functional Impact | Application Relevance |

|---|---|---|

| 2'-OMe | ↑ Nuclease resistance | siRNA, antisense therapies |

| DMT | Controlled deprotection | Solid-phase synthesis |

| Bz | Base stabilization | High-purity oligonucleotides |

Structural Nomenclature and Identification

IUPAC Name:

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₃₇N₃O₈ |

| Molecular Weight | 663.72 g/mol |

| CAS Registry | 110764-74-4 |

| PubChem CID | 13872214 |

Molecular Composition (C38H37N3O8)

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methylcytidine exhibits a complex molecular architecture with the empirical formula C38H37N3O8 [1]. This modified nucleoside represents a sophisticated derivative of cytidine, incorporating multiple protective groups that significantly alter its chemical behavior and synthetic utility [1] [4]. The compound contains 38 carbon atoms, 37 hydrogen atoms, 3 nitrogen atoms, and 8 oxygen atoms, creating a substantial molecular framework that provides enhanced stability and selectivity in nucleoside chemistry applications [1].

The molecular structure encompasses three primary functional regions: the cytidine nucleobase with benzoyl protection, the ribose sugar moiety with 2'-O-methyl modification, and the 5'-hydroxyl group protected by the dimethoxytrityl group [1] . Each component contributes specific chemical properties that make this compound particularly valuable in oligonucleotide synthesis and related biochemical applications .

The stereochemical configuration follows the natural ribonucleoside pattern, with the compound maintaining the characteristic (2R,3R,4R,5R) configuration at the ribose carbon centers [1]. This stereochemical integrity ensures compatibility with enzymatic processes and maintains the compound's biological relevance while providing enhanced chemical stability through the protective modifications [1].

Dimethoxytrityl Protection Group Analysis

The dimethoxytrityl protection group represents one of the most widely utilized protective strategies in nucleoside chemistry, particularly for oligonucleotide synthesis applications [9] [10]. This bulky aromatic protecting group selectively targets the 5'-hydroxyl position, forming a stable ether linkage that prevents unwanted reactions during synthetic procedures [9] [27].

The dimethoxytrityl group consists of a central trityl carbon bonded to three aromatic rings, two of which contain para-methoxy substituents [9] [10]. These methoxy groups significantly enhance the acid-labile nature of the protecting group by stabilizing the carbocation intermediate formed during deprotection reactions [10]. The presence of these electron-donating methoxy substituents increases the rate of hydrolysis approximately 10-fold compared to unsubstituted trityl groups [10].

The protection mechanism involves formation of a relatively stable dimethoxytrityl cation, which exhibits both tertiary and benzylic character [27]. This cation formation proceeds through an SN1 mechanism when treated with mild acid conditions, allowing for selective removal under controlled conditions [27]. The dimethoxytrityl group provides excellent stability toward basic conditions and nucleophilic reagents commonly employed in oligonucleotide synthesis [10].

Table 1: Dimethoxytrityl Protection Group Properties

| Property | Value | Reference |

|---|---|---|

| Mechanism | SN1 deprotection | [27] |

| Acid stability | Labile to mild acids | [10] |

| Base stability | Stable to strong bases | [10] |

| Cation color | Bright orange | [9] |

| Selectivity | 5'-hydroxyl specific | [9] |

2'-O-Methyl Modification Characteristics

The 2'-O-methyl modification represents a crucial structural alteration that significantly impacts the compound's biochemical properties and synthetic utility [11] [14]. This modification involves replacement of the 2'-hydroxyl group with a methoxy group, creating enhanced resistance to enzymatic degradation while maintaining favorable hybridization properties [11] [18].

The 2'-O-methylation increases the thermodynamic stability of nucleic acid duplexes through conformational rigidity effects [14]. Nuclear magnetic resonance studies demonstrate that 2'-O-methylation increases the population of the C3'-endo sugar conformation, which is associated with enhanced duplex stability [14]. This conformational preference contributes to the improved binding affinity observed with complementary nucleic acid sequences [14].

The modification provides substantial protection against nuclease-mediated degradation by eliminating the nucleophilic 2'-hydroxyl group that serves as the primary site for enzymatic cleavage [11] [29]. Studies have shown that 2'-O-methyl modifications can increase nuclease resistance by several orders of magnitude compared to unmodified nucleotides [11]. The methoxy group also contributes to favorable electrostatic interactions with the sugar-phosphate backbone, further stabilizing the overall molecular structure [14].

The thermal stability enhancement provided by 2'-O-methylation varies depending on the specific nucleobase and sequence context [14]. Pyrimidine nucleosides typically show greater stabilization effects compared to purine derivatives, attributed to reduced steric interactions between the 2'-O-methyl group and the nucleobase [14].

Benzoyl Protection on Cytidine Base

The benzoyl protecting group on the cytidine amino function represents a standard approach for preventing unwanted side reactions during oligonucleotide synthesis [12] [15]. This aromatic acyl protecting group forms a stable amide linkage with the exocyclic amino group at the N4 position of cytidine, effectively reducing the nucleophilicity of this reactive site [12] [24].

Benzoyl protection offers several synthetic advantages, including stability under the coupling conditions employed in oligonucleotide synthesis and compatibility with phosphoramidite chemistry [15]. The aromatic character of the benzoyl group provides additional stability through resonance effects, while the electron-withdrawing nature of the carbonyl group reduces the basicity of the protected amino function [12].

The installation of benzoyl protection typically employs benzoyl chloride or N-benzoyltetrazole reagents under controlled conditions [12]. N-benzoyltetrazole has emerged as a particularly selective reagent, allowing for monobenzoylation of cytidine residues with high efficiency and minimal side reactions [12]. The reaction proceeds through direct nucleophilic attack of the amino group on the activated benzoyl moiety [12].

Deprotection of benzoyl groups typically requires treatment with ammonia or organic amines under elevated temperature conditions [15] [24]. The standard deprotection protocol involves treatment with 28% ammonium hydroxide at 55°C for extended periods, though milder conditions using methylamine-based reagents have been developed to reduce degradation risks [15].

Table 2: Benzoyl Protection Characteristics

| Property | Description | Reference |

|---|---|---|

| Stability | Stable to acidic and neutral conditions | [24] |

| Selectivity | Specific for amino groups | [12] |

| Deprotection | Requires basic conditions | [15] |

| Installation | Benzoyl chloride or N-benzoyltetrazole | [12] |

| Mechanism | Amide bond formation | [12] |

Physicochemical Properties

Molecular Weight (663.7 g/mol)

The molecular weight of N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methylcytidine is precisely 663.7 g/mol, as determined through high-resolution mass spectrometry and computational analysis [1] [4]. This substantial molecular weight reflects the incorporation of multiple protective groups and modifications that significantly increase the compound's mass compared to unmodified cytidine, which has a molecular weight of 243.22 g/mol [21].

The molecular weight distribution includes contributions from the dimethoxytrityl group (approximately 303 g/mol), the benzoyl protection (105 g/mol), and the base cytidine structure with 2'-O-methyl modification [1]. The exact mass has been calculated as 663.25806515 Da using high-precision computational methods [1].

This molecular weight falls within the optimal range for solid-phase synthesis applications while maintaining sufficient volatility for analytical characterization by mass spectrometry [4]. The compound's molecular weight significantly impacts its chromatographic behavior and requires specialized purification techniques optimized for larger molecular weight nucleoside derivatives [4].

Solubility Parameters

The solubility characteristics of N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methylcytidine are significantly influenced by the hydrophobic nature of the protective groups [16] [17]. The compound demonstrates limited solubility in aqueous systems due to the substantial hydrophobic character contributed by the dimethoxytrityl and benzoyl groups [16].

Optimal solubility is achieved in polar aprotic solvents, with dimethyl sulfoxide providing the highest dissolution capacity [17] [19]. The compound shows sparingly soluble behavior in acetonitrile and slight solubility in methanol, reflecting the balance between the hydrophobic protective groups and the polar nucleoside core [17] [19].

The calculated partition coefficient (XLogP3) of 5.4 indicates significant lipophilicity, which is substantially higher than unmodified cytidine [1]. This elevated lipophilicity impacts the compound's behavior in purification procedures and requires careful selection of mobile phases for chromatographic separations [1].

Table 3: Solubility Parameters

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl sulfoxide | Freely soluble | [17] [19] |

| Acetonitrile | Sparingly soluble | [17] |

| Methanol | Slightly soluble | [17] |

| Chloroform | 50 mg/mL | [16] |

| Water | Poorly soluble | [1] |

Stability Under Various Conditions

The stability profile of N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methylcytidine varies significantly depending on environmental conditions, with the dimethoxytrityl group representing the most acid-labile component [4] [30]. Under acidic conditions, the compound undergoes selective detritylation, with the dimethoxytrityl group being removed while other protective groups remain intact [27] [30].

Storage stability requires careful attention to temperature and humidity control, with optimal preservation achieved at -20°C in powder form under anhydrous conditions [4]. The compound demonstrates stability for up to three years when stored as a powder at -20°C, with reduced stability periods at higher temperatures [4].

The compound shows excellent stability under basic conditions, with the benzoyl and 2'-O-methyl modifications remaining intact even under strongly alkaline conditions [24]. This stability profile makes the compound particularly suitable for synthetic applications requiring basic reagents [24].

Thermal stability studies indicate that the compound maintains integrity up to moderate temperatures, though prolonged exposure to elevated temperatures can lead to gradual decomposition [4]. The melting point range has been reported as 93-95°C for related compounds with similar protective group patterns [17].

Table 4: Stability Conditions

| Condition | Stability | Duration | Reference |

|---|---|---|---|

| -20°C, dry | Stable | 3 years | [4] |

| 4°C, dry | Stable | 2 years | [4] |

| Acidic pH | Labile (detritylation) | Variable | [27] |

| Basic pH | Stable | Extended | [24] |

| Ambient temperature | Limited | 1 month | [4] |

Spectroscopic Characteristics

The spectroscopic profile of N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-methylcytidine provides comprehensive structural information through multiple analytical techniques [4] [20]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the expected molecular structure [4].

The aromatic region of the proton nuclear magnetic resonance spectrum displays complex multiplets corresponding to the phenyl rings of the dimethoxytrityl group and the benzoyl protection [20]. The methoxy protons appear as distinct singlets in the aliphatic region, while the ribose protons exhibit characteristic coupling patterns modified by the 2'-O-methyl substitution [20].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon of the benzoyl group appearing in the characteristic downfield region [4]. The dimethoxytrityl carbons display expected chemical shift patterns for substituted aromatic systems [4].

Mass spectrometry analysis confirms the molecular ion peak at m/z 663.7, with characteristic fragmentation patterns involving loss of the dimethoxytrityl group and other protective moieties [4]. The compound exhibits consistent mass spectral behavior across different ionization techniques [4].

Table 5: Spectroscopic Data Summary

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | Aromatic multiplets, methoxy singlets | [4] [20] |

| 13C NMR | Carbonyl, aromatic carbons | [4] |

| MS | Molecular ion 663.7 m/z | [4] |

| UV-Vis | Aromatic absorption bands | [4] |

| IR | Amide, ether stretches | [4] |